Alprazolam-d5

Vue d'ensemble

Description

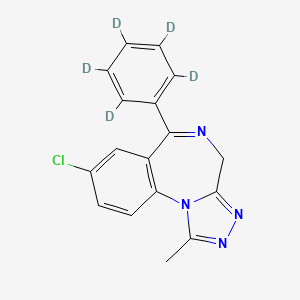

Alprazolam-d5 (CRM) est un matériau de référence certifié utilisé principalement pour la quantification de l'alprazolam dans diverses applications analytiques. Il s'agit d'une forme deutérée de l'alprazolam, où cinq atomes d'hydrogène sont remplacés par du deutérium. Ce composé est classé comme une benzodiazépine et est réglementé comme une substance de l'annexe IV aux États-Unis .

Mécanisme D'action

Target of Action

Alprazolam-d5, like its parent compound Alprazolam, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA type A receptors . This means it enhances the receptor’s response to GABA, the major inhibitory neurotransmitter in the brain . By increasing the inhibitory action of GABA, this compound helps to reduce neuronal excitability and induce a calming effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the action of GABA at the GABA type A receptors, this compound increases the influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability .

Pharmacokinetics

This compound, like Alprazolam, is well absorbed following oral administration, with a bioavailability of approximately 80-90% . It is metabolized in the liver, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) , to form α-hydroxyalprazolam and 4-hydroxyalprazolam . These metabolites are less active than this compound . The drug’s pharmacokinetics may be influenced by factors such as age, sex, body weight, and concurrent treatment with CYP3A inhibitors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability in the brain . This results in a range of physiological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects . These effects make this compound useful in the treatment of conditions such as anxiety disorders and panic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of this compound, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as the patient’s age, sex, and body weight can influence the drug’s pharmacokinetics .

Analyse Biochimique

Biochemical Properties

Alprazolam-d5, like its parent compound Alprazolam, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system . The nature of these interactions involves the enhancement of the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . The modulation of GABA receptor activity leads to hyperpolarization of the cell membrane and inhibition of certain neuronal activities .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with GABA receptors, specifically the benzodiazepine site on the GABA-A receptor . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and decreased neuronal excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High dosages over prolonged periods can lead to tolerance, physical and psychological dependence, and severe withdrawal symptoms . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its lipid solubility, which allows it to readily penetrate the blood-brain barrier and be stored in slow-releasing lipophilic tissues

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Alprazolam-d5 implique l'incorporation de deutérium dans la molécule d'alprazolam. Cela peut être réalisé par différentes méthodes, y compris l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une méthode courante implique l'utilisation de phénylhydrazine deutérée dans la réaction avec la 2-amino-5-chlorobenzophénone pour former l'intermédiaire deutéré, qui est ensuite cyclisé pour produire l'this compound .

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté isotopique et la cohérence du produit final. L'utilisation de techniques analytiques avancées telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) est essentielle pour surveiller la synthèse et garantir la qualité du produit .

Analyse Des Réactions Chimiques

Types de réactions

L'Alprazolam-d5 subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de métabolites réduits.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, tel que l'halogénation ou l'alkylation.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes (chlore, brome) et les agents alkylants (iodure de méthyle).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, réduits et substitués de l'this compound. Ces dérivés sont souvent utilisés dans des études analytiques et pharmacologiques plus approfondies .

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification de l'alprazolam dans divers échantillons.

Biologie : Utilisé dans des études impliquant le métabolisme et la pharmacocinétique de l'alprazolam.

Médecine : Utilisé dans la recherche clinique pour étudier les effets et les interactions de l'alprazolam dans le corps humain.

Industrie : Utilisé dans l'industrie pharmaceutique pour le contrôle de la qualité et la validation des méthodes analytiques

Mécanisme d'action

L'this compound, comme l'alprazolam, exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique de type A (GABA-A) dans le système nerveux central. Cette liaison renforce les effets inhibiteurs du GABA, conduisant à des effets sédatifs, anxiolytiques et myorelaxants. Les cibles moléculaires impliquées comprennent les sous-unités du récepteur GABA-A, qui médient les effets pharmacologiques du composé .

Applications De Recherche Scientifique

Alprazolam-d5 is widely used in scientific research, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of alprazolam in various samples.

Biology: Used in studies involving the metabolism and pharmacokinetics of alprazolam.

Medicine: Used in clinical research to study the effects and interactions of alprazolam in the human body.

Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods

Comparaison Avec Des Composés Similaires

Composés similaires

Flualprazolam : Une benzodiazépine de synthèse avec un atome de fluor ajouté à la structure de l'alprazolam.

Flubromazolam : Une benzodiazépine de synthèse avec à la fois un atome de fluor et un atome de brome substitués dans la structure de l'alprazolam.

Unicité

L'Alprazolam-d5 est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour les applications analytiques. Les atomes de deutérium fournissent une différence de masse distincte, permettant une quantification précise et une différenciation de l'alprazolam non deutéré .

Propriétés

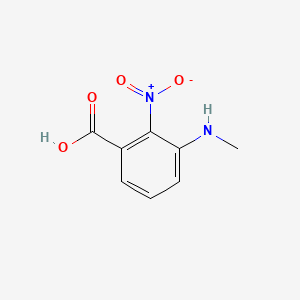

IUPAC Name |

8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670071 | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-61-0 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125229-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?

A1: this compound serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of this compound's retention time as a benchmark []. If a suspected alprazolam peak elutes before the this compound peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.

Q2: Can you elaborate on the limitations of using this compound in differentiating alprazolam from 4'-chloro deschloroalprazolam?

A2: While this compound aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)

![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)